5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a hydroxypiperidinyl group, and a thiazolotriazolol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, ethyl bromide, and piperidine derivatives, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiazolotriazolol core or the piperidinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolotriazolol core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiazolotriazolol core .
Scientific Research Applications
5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or a ligand for various biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolotriazolol derivatives and molecules with similar functional groups, such as:
- 5-((4-Methoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-((4-Ethoxyphenyl)(4-aminopiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol.
Uniqueness
What sets 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-26-15-6-4-13(5-7-15)16(22-10-8-14(24)9-11-22)17-18(25)23-19(27-17)20-12(2)21-23/h4-7,14,16,24-25H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYIQVKXHAWVKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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